molecular formula C18H17N3O2S B2406264 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034534-61-5

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2406264
CAS No.: 2034534-61-5
M. Wt: 339.41
InChI Key: RKAPMSHZMPKHEK-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic compound characterized by the presence of benzo[b]thiophene and pyridazinone moieties. Its complex structure makes it an intriguing subject for various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide involves multiple steps:

  • Formation of the pyridazinone ring: : Starting with a suitable cyclopropyl precursor, a series of reactions including cyclization are employed under controlled conditions to form the pyridazinone ring.

  • Linking the ethyl chain: : The pyridazinone is then reacted with an ethylating agent to form the intermediate compound.

  • Integration with benzo[b]thiophene-2-carboxamide: : Finally, a coupling reaction is carried out under optimized conditions to integrate the benzo[b]thiophene-2-carboxamide moiety.

Industrial Production Methods

Industrial synthesis often employs scalable methods such as batch or continuous-flow synthesis. Key considerations include reaction yield, purity, and cost-efficiency. Catalysts and automated reaction monitoring systems are frequently used to enhance the overall efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : Reductive reactions are possible to modify the oxidation state of specific functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide, usually under acidic or basic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ethanol or tetrahydrofuran.

  • Substitution: : Typical reagents include halogenating agents, organometallics, and bases like sodium hydroxide.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used, ranging from fully oxidized derivatives to various substituted analogs with different functional groups.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide finds applications in diverse fields:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its pharmacological properties and potential therapeutic applications.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

The precise mechanism of action depends on the specific context of its application:

  • Molecular Targets: : Can interact with enzymes, receptors, or other protein targets, influencing their activity.

  • Pathways Involved: : Can modulate biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide can be compared to other compounds with benzo[b]thiophene or pyridazinone structures. Its uniqueness lies in the specific arrangement and combination of these moieties, imparting distinctive chemical and biological properties.

Similar Compounds

  • Benzo[b]thiophene derivatives: : Compounds like benzo[b]thiophene-2-carboxamide.

  • Pyridazinone derivatives: : Compounds like 3-cyclopropyl-6-oxopyridazine.

This combination provides it with unique properties that can be tailored for specific applications in various scientific disciplines.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17-8-7-14(12-5-6-12)20-21(17)10-9-19-18(23)16-11-13-3-1-2-4-15(13)24-16/h1-4,7-8,11-12H,5-6,9-10H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAPMSHZMPKHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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